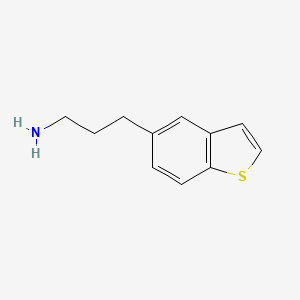
3-(1-Benzothiophen-5-YL)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Benzothiophen-5-YL)propan-1-amine is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a sulfur atom and a benzene ring fused together. This compound has a molecular formula of C₁₁H₁₃NS and a molecular weight of 191.29 g/mol . Benzothiophenes are known for their diverse applications in medicinal chemistry, material science, and other fields due to their unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzothiophenes involves the aryne reaction with alkynyl sulfides. This method allows for the formation of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The reaction typically involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Industrial Production Methods
Industrial production methods for 3-(1-Benzothiophen-5-YL)propan-1-amine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Benzothiophen-5-YL)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Halogenated and functionalized benzothiophenes.
Wissenschaftliche Forschungsanwendungen
3-(1-Benzothiophen-5-YL)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of materials with specific properties, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 3-(1-Benzothiophen-5-YL)propan-1-amine is not well-documented. benzothiophenes, in general, are known to interact with various molecular targets and pathways, including enzymes, receptors, and ion channels. The specific interactions and pathways would depend on the functional groups present on the benzothiophene ring and the overall structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-(1-Benzothiophen-5-YL)propan-1-amine is unique due to its specific substitution pattern on the benzothiophene ring. This substitution pattern can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other benzothiophene derivatives.
Eigenschaften
Molekularformel |
C11H13NS |
|---|---|
Molekulargewicht |
191.29 g/mol |
IUPAC-Name |
3-(1-benzothiophen-5-yl)propan-1-amine |
InChI |
InChI=1S/C11H13NS/c12-6-1-2-9-3-4-11-10(8-9)5-7-13-11/h3-5,7-8H,1-2,6,12H2 |
InChI-Schlüssel |
YRGKPSBMMMMWGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CS2)C=C1CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


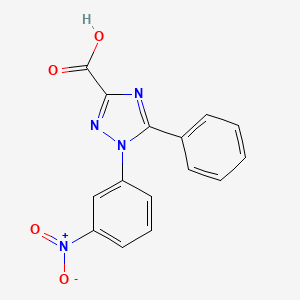
![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B13179052.png)
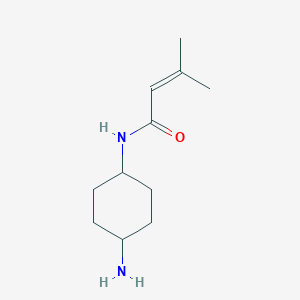
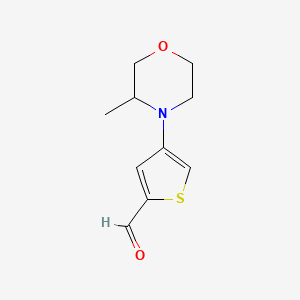

![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13179063.png)
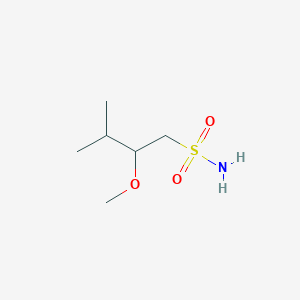


![2'-Methyl-[1,4']bipiperidinyl](/img/structure/B13179105.png)
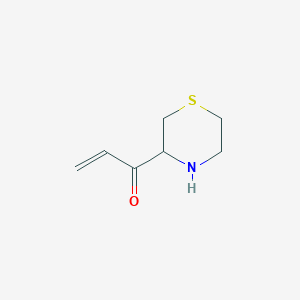
![3-(Trifluoromethyl)-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13179116.png)
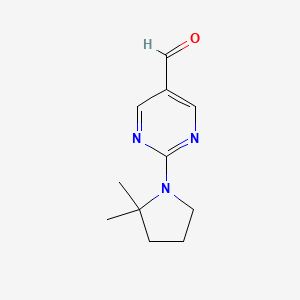
![Tert-butyl 1-amino-3-ethoxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13179124.png)
